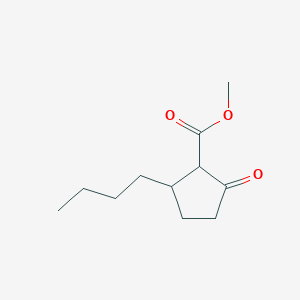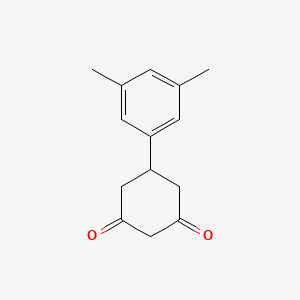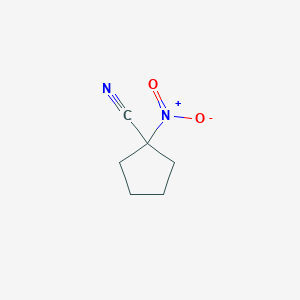
1-Nitrocyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrocyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with both a nitro group and a nitrile group
Preparation Methods
The synthesis of 1-Nitrocyclopentane-1-carbonitrile typically involves the nitration of cyclopentane derivatives followed by the introduction of a nitrile group. One common method involves the reaction of cyclopentanone with nitric acid to form 1-nitrocyclopentanone, which is then converted to this compound through a cyanation reaction using reagents such as sodium cyanide under controlled conditions.
Chemical Reactions Analysis
1-Nitrocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrocyclopentane derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or carboxylic acids. Common reagents used in these reactions include hydrogen gas, sodium cyanide, and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitrocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitrocyclopentane-1-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
1-Nitrocyclopentane-1-carbonitrile can be compared with other nitro and nitrile-substituted cycloalkanes, such as:
1-Nitrocyclohexane-1-carbonitrile: Similar structure but with a six-membered ring.
1-Nitrocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Nitrocyclopentane-1-amine: Similar structure but with an amine group instead of a nitrile group. These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior.
Properties
CAS No. |
84065-80-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-nitrocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O2/c7-5-6(8(9)10)3-1-2-4-6/h1-4H2 |
InChI Key |
OWEWIKNIHIRNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




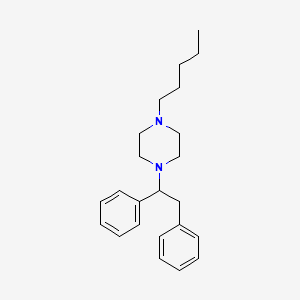
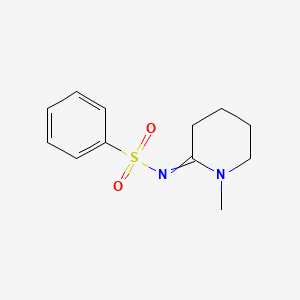
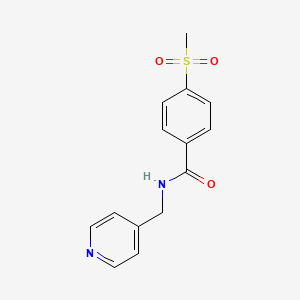
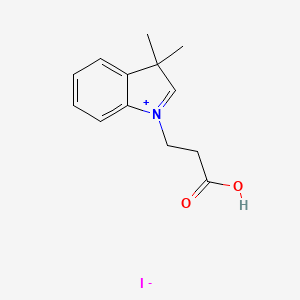
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

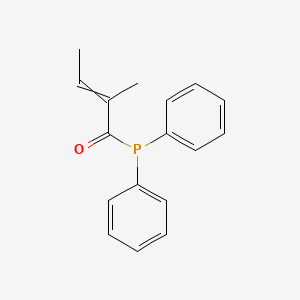
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
